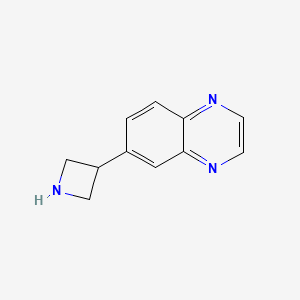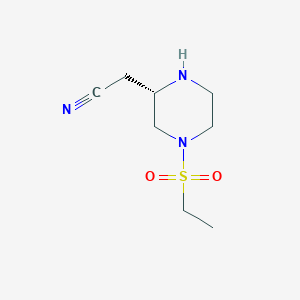
(S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with an ethylsulfonyl group and an acetonitrile moiety, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using ethylsulfonyl chloride under basic conditions.
Attachment of the Acetonitrile Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
(S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the acetonitrile moiety can act as a nucleophile or electrophile in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- (S)-2-(4-(Methylsulfonyl)piperazin-2-yl)acetonitrile
- (S)-2-(4-(Propylsulfonyl)piperazin-2-yl)acetonitrile
- (S)-2-(4-(Butylsulfonyl)piperazin-2-yl)acetonitrile
Uniqueness
(S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile is unique due to its specific ethylsulfonyl substitution, which imparts distinct chemical and biological properties compared to its methyl, propyl, and butyl analogs. This uniqueness can be attributed to the size, electronic effects, and steric hindrance introduced by the ethyl group, which can influence the compound’s reactivity and interactions with molecular targets.
属性
分子式 |
C8H15N3O2S |
|---|---|
分子量 |
217.29 g/mol |
IUPAC 名称 |
2-[(2S)-4-ethylsulfonylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C8H15N3O2S/c1-2-14(12,13)11-6-5-10-8(7-11)3-4-9/h8,10H,2-3,5-7H2,1H3/t8-/m0/s1 |
InChI 键 |
LXRIWNJUTRXFFH-QMMMGPOBSA-N |
手性 SMILES |
CCS(=O)(=O)N1CCN[C@H](C1)CC#N |
规范 SMILES |
CCS(=O)(=O)N1CCNC(C1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2'-Amino-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13349812.png)
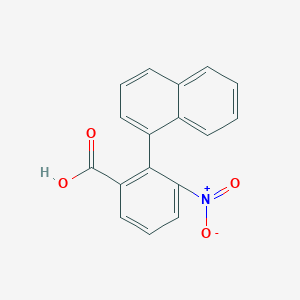
![(1S,1'S,4R)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13349826.png)
![2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13349831.png)
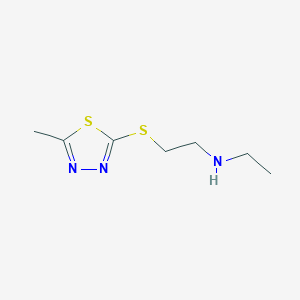
![Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13349841.png)
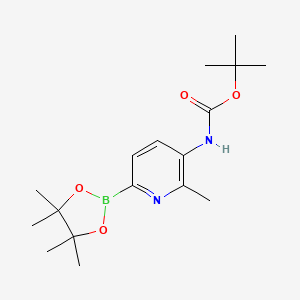

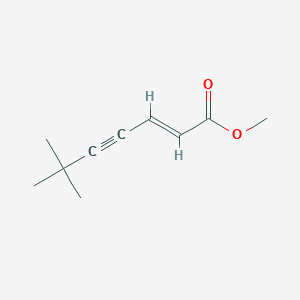
![11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13349860.png)
